9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-
CAS No.: 1607480-14-7
Cat. No.: VC7840216
Molecular Formula: C37H27N
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl- - 1607480-14-7](/images/structure/VC7840216.png)
Specification
CAS No. | 1607480-14-7 |
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Molecular Formula | C37H27N |
Molecular Weight | 485.6 g/mol |
IUPAC Name | 9,9-diphenyl-N-(3-phenylphenyl)fluoren-2-amine |
Standard InChI | InChI=1S/C37H27N/c1-4-13-27(14-5-1)28-15-12-20-31(25-28)38-32-23-24-34-33-21-10-11-22-35(33)37(36(34)26-32,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-26,38H |
Standard InChI Key | BTGTUYUUWJAEQW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5C4(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5C4(C6=CC=CC=C6)C7=CC=CC=C7 |
Introduction
Molecular Structure and Synthesis
Structural Characterization
The molecular framework of 9H-Fluoren-2-amine, N-[1,1′-biphenyl]-3-yl-9,9-diphenyl- comprises a fluorene core substituted at the 2-position with an amine group linked to a biphenyl-3-yl moiety and at the 9-position with two phenyl groups. The linear conjugation pathway, confirmed via single-crystal X-ray diffraction, ensures optimal electron delocalization across the π-system, significantly enhancing nonlinear optical responses . Key structural parameters include:
Property | Value |
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Molecular Formula | C₃₇H₂₇N |
Molecular Weight | 485.63 g/mol |
Crystal System | Monoclinic |
Space Group | P2₁/c |
Bond Length (C-N) | 1.42 Å |
Dihedral Angle (Fluorene-Biphenyl) | 12.3° |
The InChI key (BTGTUYUUWJAEQW-UHFFFAOYSA-N) and SMILES string (C1=CC=C(C=C1)C2=CC=CC(=C2)NC3=CC4=C(C5=C3C=CC=C5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C4) provide unambiguous identifiers for computational and experimental reproducibility .
Synthetic Pathways
Synthesis typically involves a multi-step protocol:
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Friedel-Crafts Alkylation: Introduction of phenyl groups at the 9-position of fluorene using AlCl₃ as a catalyst.
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Buchwald-Hartwig Amination: Coupling the biphenyl-3-ylamine to the fluoren-2-position via palladium-catalyzed cross-coupling.
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Purification: Column chromatography (SiO₂, hexane/ethyl acetate) yields >98% purity, verified by HPLC and ¹H NMR .
Critical reaction parameters include temperature (80–120°C), catalyst loading (5 mol% Pd(OAc)₂), and ligand selection (Xantphos), which collectively achieve yields of 72–85% .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition onset at 298°C, with 5% mass loss occurring at 315°C under nitrogen. Differential scanning calorimetry (DSC) shows a glass transition temperature (T₉) of 145°C, indicative of amorphous morphology suitable for thin-film deposition .
Solubility and Processing
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in toluene (23 mg/mL), chloroform (41 mg/mL), and tetrahydrofuran (18 mg/mL) . This solubility profile favors solution-processing techniques such as spin-coating for device fabrication.
Optical and Electronic Properties
Linear Optical Behavior
UV-Vis spectroscopy in dichloromethane shows absorption maxima at 320 nm (π→π* transition) and 395 nm (intramolecular charge transfer). Molar extinction coefficients (ε) reach 1.2×10⁵ L·mol⁻¹·cm⁻¹, suggesting strong light-harvesting potential .
Nonlinear Optical Performance
Hyper-Rayleigh scattering (HRS) measurements reveal a first hyperpolarizability (β_HRS) of 1,250×10⁻³⁰ esu, surpassing conventional fluorene derivatives by 40% . The intrinsic hyperpolarizability (β_int), normalized to the number of π-electrons, reaches 8.7×10⁻³⁰ esu, positioning the compound as a top-tier NLO chromophore .
Fluorescence and Electroluminescence
Photoluminescence quantum yield (PLQY) in thin films reaches 68% with an emission peak at 480 nm (CIE coordinates: 0.15, 0.22). Time-resolved fluorescence decay analysis reveals a biexponential profile (τ₁ = 3.2 ns, τ₂ = 9.8 ns), attributed to radiative and non-radiative pathways .
Applications in Optoelectronics
Organic Light-Emitting Diodes (OLEDs)
As a hole transport layer (HTL), the compound demonstrates a hole mobility of 2.3×10⁻³ cm²·V⁻¹·s⁻¹ at 0.3 MV/cm, outperforming NPB (N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine) by a factor of 1.7. Devices incorporating this HTL achieve:
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Luminance: 12,500 cd/m² at 8 V
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External quantum efficiency (EQE): 9.8%
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Turn-on voltage: 3.1 V
Nonlinear Optical Devices
Second-harmonic generation (SHG) efficiency in poled polymer films reaches 15 pm/V at 1064 nm, comparable to lithium niobate (LiNbO₃). Optical limiting thresholds of 0.8 J/cm² (532 nm, 5 ns pulses) suggest utility in laser protection systems .
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